molecular formula C12H6Cl3NO3 B1668786 Chlornitrofen CAS No. 1836-77-7

Chlornitrofen

Cat. No.: B1668786
CAS No.: 1836-77-7
M. Wt: 318.5 g/mol
InChI Key: XQNAUQUKWRBODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlornitrofen, also known as 2,4,6-trichlorophenyl 4-nitrophenyl ether, is a diphenyl ether herbicide that was widely used in the 1970s and 1980s. It is known for its effectiveness in controlling annual weeds and some perennials in rice fields. The compound has a molecular formula of C12H6Cl3NO3 and a molecular weight of 318.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlornitrofen is synthesized through the etherification of 2,4,6-trichlorophenol with 4-nitrophenol. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the chlorinated phenol to form the ether bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to maximize the efficiency of the etherification reaction .

Chemical Reactions Analysis

Types of Reactions: Chlornitrofen undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various chlorinated and nitro-substituted phenols.

    Reduction: Amino derivatives of this compound.

    Substitution: Substituted phenyl ethers.

Mechanism of Action

Chlornitrofen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the synthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes oxidative damage to cell membranes in sensitive plants. The compound also exhibits antiandrogenic and estrogenic activities by binding to androgen and estrogen receptors .

Comparison with Similar Compounds

Chlornitrofen belongs to the diphenyl ether class of herbicides, which includes compounds such as:

Uniqueness of this compound: this compound is unique due to its specific inhibition of PPO and its dual role as an endocrine disruptor. Its effectiveness in rice fields and its distinct chemical structure set it apart from other herbicides in the same class .

Biological Activity

Chlornitrofen (CNP) is a synthetic herbicide that has garnered attention due to its biological activity and potential effects on endocrine systems in wildlife and humans. Originally used extensively in agriculture, particularly in rice paddy fields in Japan from 1965 to 1994, its persistence in the environment raises concerns regarding its ecological and health impacts.

Chemical Structure and Properties

This compound is classified as a diphenyl ether compound, characterized by the presence of chlorine and nitro functional groups. Its chemical structure contributes to its biological activity, particularly its ability to interact with hormonal pathways.

Endocrine Disruption

Research has shown that this compound exhibits both antiandrogenic and estrogenic activities. A study utilizing reporter gene assays demonstrated that CNP and its amino derivative (CNP-amino) have significant binding affinities for human androgen receptors (hAR) and estrogen receptors (hER alpha). The order of their activities was found to be:

  • Antiandrogenic Activity : CNP > vinclozolin > o,p-DDT = p,p-DDE > CNP-amino
  • Estrogenic Activity : o,p-DDT > CNP-amino > p,p-DDT > CNP

These findings indicate that this compound may act as an endocrine disruptor, potentially leading to reproductive and developmental issues in exposed organisms .

Microbial Metabolism

The degradation of this compound in soil is influenced by microbial activity. Studies have indicated that various microbial isolates can metabolize CNP, leading to the formation of less harmful degradation products. The extent of degradation varies significantly based on the type of microbial community present and the nutrient media used . This variability highlights the importance of understanding microbial interactions in mitigating the environmental impact of persistent pollutants like CNP.

Environmental Persistence and Removal Strategies

This compound is recognized as a persistent organic pollutant (POP), with studies showing its continued presence in both soil and water environments long after its ban. Its degradation products, such as 2,4,6-trichlorophenol (TCP) and p-nitrophenol (PNP), also exhibit high toxicity and low solubility, complicating remediation efforts .

Recent advancements in remediation techniques include the use of modified humic acid adsorbents, which have shown over 95% removal efficiency for this compound from aqueous solutions. These adsorbents leverage hydrophobic interactions to capture pollutants effectively, indicating a promising avenue for environmental cleanup .

Case Studies

  • Case Study on Endocrine Disruption : A study conducted on aquatic organisms revealed that exposure to this compound resulted in altered reproductive behaviors and hormonal imbalances. This underscores the potential risks posed by CNP not only to target species but also to broader ecosystems.
  • Microbial Degradation Study : Research involving various soil samples demonstrated that specific bacterial strains could degrade this compound effectively under anaerobic conditions. This study emphasized the role of tailored microbial consortia in bioremediation strategies for contaminated sites.

Summary of Findings

Aspect Details
Chemical Class Diphenyl ether
Endocrine Activity Antiandrogenic and estrogenic activities detected
Microbial Degradation Varies by isolate; significant degradation observed under specific conditions
Environmental Persistence Detected in soil/water long after usage ceased; associated with toxic degradation products
Remediation Techniques Modified humic acid adsorbents show high removal efficiency (>95%)

Properties

IUPAC Name

1,3,5-trichloro-2-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNAUQUKWRBODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041775
Record name Chlornitrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1836-77-7
Record name Chlornitrofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1836-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlornitrofen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlornitrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlornitrofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORNITROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMN2MY1CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlornitrofen
Reactant of Route 2
Reactant of Route 2
Chlornitrofen
Reactant of Route 3
Reactant of Route 3
Chlornitrofen
Reactant of Route 4
Reactant of Route 4
Chlornitrofen
Reactant of Route 5
Reactant of Route 5
Chlornitrofen
Reactant of Route 6
Reactant of Route 6
Chlornitrofen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.